Clomipramine D3 (hydrochloride)
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Overview
Description
- Clomipramine-d3 (hydrochloride) is a deuterium-labeled form of Clomipramine hydrochloride.
- Clomipramine hydrochloride belongs to the class of tricyclic antidepressants.
- It is primarily used to treat obsessive-compulsive disorder (OCD) and other mood disorders .
Mechanism of Action
- Clomipramine-d3 affects several downstream pathways:
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Clomipramine D3 (hydrochloride) functions as a serotonin reuptake inhibitor, which means it blocks the reabsorption of serotonin into neurons, increasing the levels of serotonin in the synaptic cleft. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to the serotonin transporter (SERT), inhibiting its function. Additionally, Clomipramine D3 (hydrochloride) interacts with noradrenaline transporters and has a moderate affinity for histamine H1 receptors, muscarinic acetylcholine receptors, and alpha-1 adrenergic receptors .
Cellular Effects
Clomipramine D3 (hydrochloride) affects various cell types and cellular processes. It influences neuronal cells by increasing serotonin levels, which can enhance mood and reduce anxiety. This compound also affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, by modulating the activity of G-protein-coupled receptors. Furthermore, Clomipramine D3 (hydrochloride) can alter gene expression by affecting transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Clomipramine D3 (hydrochloride) involves its binding to the serotonin transporter, preventing serotonin reuptake. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, Clomipramine D3 (hydrochloride) can inhibit the reuptake of noradrenaline, contributing to its antidepressant effects. The compound also interacts with various receptors, such as histamine H1, muscarinic acetylcholine, and alpha-1 adrenergic receptors, which can modulate neurotransmitter release and neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomipramine D3 (hydrochloride) can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that Clomipramine D3 (hydrochloride) can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and receptor activity. In vitro and in vivo studies have demonstrated that the compound can maintain its efficacy over extended periods .
Preparation Methods
- The synthetic route for Clomipramine-d3 (hydrochloride) involves deuterium labeling during its synthesis.
- Industrial production methods typically follow established protocols for Clomipramine hydrochloride, with isotopic substitution using deuterium sources.
Chemical Reactions Analysis
- Clomipramine-d3 (hydrochloride) undergoes various reactions, including:
Aromatic substitution: Clomipramine-d3 can undergo electrophilic aromatic substitution reactions due to its aromatic ring system.
Reduction: Reduction of the nitro group to an amino group is a crucial step in its synthesis.
Alkylation: Alkylation reactions introduce side chains.
- Common reagents include reducing agents (such as lithium aluminum hydride), alkylating agents, and deuterated solvents.
- Major products include Clomipramine-d3 itself and its metabolites.
Scientific Research Applications
Psychopharmacology: Clomipramine-d3 is used in studies related to serotonin and norepinephrine reuptake inhibition.
Neurobiology: Researchers investigate its effects on neurotransmitter systems and neuronal pathways.
Pharmacokinetics: Clomipramine-d3 aids in drug metabolism studies.
Forensic Toxicology: It serves as an internal standard for quantification in analytical methods.
Comparison with Similar Compounds
- Clomipramine-d3 shares similarities with Clomipramine hydrochloride.
- Other related compounds include imipramine, amitriptyline, and desipramine.
Properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3;1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWMKZEIBHDTH-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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